molecular formula C17H24O4 B1310538 Ethyl 8-(4-methoxyphenyl)-8-oxooctanoate CAS No. 362669-41-8

Ethyl 8-(4-methoxyphenyl)-8-oxooctanoate

Cat. No. B1310538
M. Wt: 292.4 g/mol
InChI Key: SOAKQIVMCICRIL-UHFFFAOYSA-N
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Patent
US07288567B2

Procedure details

Following a procedure analogous to that described above for 49a, but substituting p-anisoyl chloride for benzoyl chloride, the title compound was obtained as a light yellow solid in 59% yield: 1H NMR (300 MHz, CDCl3) δ 7.94 (d, J=9.0 Hz, 2H), 6.93 (d, J=9.0 Hz, 2H), 4.12 (q, J=6.9 Hz, 2H), 3.87 (s, 3H), 2.91 (t, J=7.2 Hz, 2H), 2.30(t, J=7.5 Hz, 2H), 1.74 (m, 2H), 1.65 (m, 2H), 1.39 (m, 4H), 1.25 (t, J=6.9 Hz, 3H); 13C NMR (75.4 MHz, CDCl3) δ 14.19, 24.29, 24.75, 28.91, 28.96, 34.21, 38.06, 55.37, 60.10, 113.58, 130.02, 130.21, 163.23, 173.71, 198.93.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
59%

Identifiers

REACTION_CXSMILES
[C:1]([CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:20](Cl)(=[O:27])C1C=CC=CC=1>>[C:1]([CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])(=[O:8])[C:2]1[CH:7]=[CH:6][C:5]([O:27][CH3:20])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)CCCCCCC(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=C(C=C1)OC)(=O)CCCCCCC(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.